molecular formula C21H18O4 B5864925 7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B5864925
M. Wt: 334.4 g/mol
InChI Key: BNXHSUHAWSGEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound with potential therapeutic applications. This compound belongs to the class of flavonoids, which are naturally occurring compounds found in many fruits and vegetables. The synthesis, mechanism of action, and physiological effects of this compound have been studied extensively in recent years.

Mechanism of Action

The mechanism of action of 7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves the modulation of various signaling pathways in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to activate the Nrf2/ARE signaling pathway, which is responsible for the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell and animal models. It has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in lab experiments is its relatively low toxicity compared to other synthetic compounds. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential use in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to elucidate its mechanism of action and its effects on different signaling pathways in the body.

Synthesis Methods

The synthesis of 7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves the condensation of 4-methylacetophenone with 2-hydroxy-3-methoxybenzaldehyde in the presence of a base such as potassium hydroxide. The resulting product is then cyclized using a Lewis acid catalyst such as aluminum chloride to form the desired compound.

Scientific Research Applications

7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-13-5-7-14(8-6-13)19(22)12-24-15-9-10-17-16-3-2-4-18(16)21(23)25-20(17)11-15/h5-11H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXHSUHAWSGEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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